N-(Cyano(methylthio)methyl)-p-nitrobenzamide
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Overview
Description
N-(Cyano(methylthio)methyl)-p-nitrobenzamide is a compound that features a cyano group, a methylthio group, and a p-nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyano(methylthio)methyl)-p-nitrobenzamide typically involves the reaction of p-nitrobenzoyl chloride with a cyano(methylthio)methylamine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher efficiency and yield, including the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(Cyano(methylthio)methyl)-p-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
N-(Cyano(methylthio)methyl)-p-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyano(methylthio)methyl)-p-nitrobenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Cyano(methylthio)methyl)-p-toluenesulfonamide: Similar structure but with a toluenesulfonamide group instead of a benzamide group.
N-(Cyano(methylthio)methyl)-p-chlorobenzamide: Similar structure but with a chlorobenzamide group instead of a nitrobenzamide group.
Uniqueness
N-(Cyano(methylthio)methyl)-p-nitrobenzamide is unique due to the presence of both a cyano group and a nitro group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
31666-17-8 |
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Molecular Formula |
C10H9N3O3S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
N-[cyano(methylsulfanyl)methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C10H9N3O3S/c1-17-9(6-11)12-10(14)7-2-4-8(5-3-7)13(15)16/h2-5,9H,1H3,(H,12,14) |
InChI Key |
WHRSLRUGPLZANB-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C#N)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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